molecular formula C6H15ClN2O2 B1441867 N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride CAS No. 1220016-37-4

N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride

Cat. No. B1441867
CAS RN: 1220016-37-4
M. Wt: 182.65 g/mol
InChI Key: ANCRPGJQEFSHAS-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride, also known as MEMAA-HCl, is an organic compound belonging to the class of amides. It is a white, crystalline, water-soluble solid with a molecular weight of 241.7 g/mol. MEMAA-HCl is used in a variety of scientific research applications, including in the synthesis of other compounds, as a reagent in biochemical and physiological studies, and as a fluorescent labeling agent.

Scientific Research Applications

Metabolism and Biodegradation Studies

  • Herbicide Metabolism and Carcinogenicity : Studies have investigated the metabolism of various chloroacetamide herbicides, including derivatives similar to N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride, in human and rat liver microsomes. These herbicides are noted for their potential carcinogenicity in rats, involving complex metabolic pathways leading to DNA-reactive products. The research highlights the differences in metabolism between human and rat liver microsomes, indicating species-specific responses to these compounds (Coleman et al., 2000).

  • Biodegradation of Chloroacetamide Herbicides : A study on the biodegradation of alachlor, a chloroacetamide herbicide structurally related to N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride, by a newly isolated bacterium demonstrates a novel degradation pathway. This research is crucial in understanding the environmental fate of such herbicides and their metabolites, highlighting the role of microbial biodegradation in natural environments (Lee & Kim, 2022).

Synthesis and Structural Analysis

  • Synthesis of Related Compounds : The synthesis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, which share structural similarities with N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride, has been explored for their potential anticonvulsant activities. These studies contribute to the understanding of the structural requirements for biological activity in similar compounds (Camerman et al., 2005).

  • Characterization of Analogous Compounds : Research into the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound related to N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride, provides insight into the chemical properties and potential applications of such acetamide derivatives. This research contributes to the broader understanding of acetamide compounds and their derivatives (Zhong-cheng & Wan-yin, 2002).

  • One-Pot Synthesis Methods : Studies on the one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids, including methods that could be applicable to compounds like N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride, provide efficient routes for the preparation of these types of compounds (Kim et al., 2003).

properties

IUPAC Name

N-(2-methoxyethyl)-2-(methylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.ClH/c1-7-5-6(9)8-3-4-10-2;/h7H,3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCRPGJQEFSHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxyethyl)-2-(methylamino)acetamide hydrochloride

CAS RN

1220016-37-4
Record name Acetamide, N-(2-methoxyethyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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